2-chloro-5-[(4E)-3-methyl-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
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Overview
Description
2-CHLORO-5-[(4E)-3-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a chlorinated benzoic acid moiety and a thiophene-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-[(4E)-3-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate, under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistency and scalability in production.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-5-[(4E)-3-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohols.
Substitution: The chlorine atom on the benzoic acid can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the pyrazole ring.
Substitution: Amino or thiol-substituted benzoic acid derivatives.
Scientific Research Applications
2-CHLORO-5-[(4E)-3-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-CHLORO-5-[(4E)-3-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 2-Chloro-5-nitrobenzoic acid
- 2-Chloro-5-methylbenzoic acid
Uniqueness
Compared to similar compounds, 2-CHLORO-5-[(4E)-3-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID stands out due to its unique combination of a thiophene-substituted pyrazole ring and a chlorinated benzoic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H11ClN2O3S |
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Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-chloro-5-[(4E)-3-methyl-5-oxo-4-(thiophen-2-ylmethylidene)pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C16H11ClN2O3S/c1-9-12(8-11-3-2-6-23-11)15(20)19(18-9)10-4-5-14(17)13(7-10)16(21)22/h2-8H,1H3,(H,21,22)/b12-8+ |
InChI Key |
IPGORUFBIQIASW-XYOKQWHBSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=CS2)C3=CC(=C(C=C3)Cl)C(=O)O |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CS2)C3=CC(=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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